molecular formula C19H20F3N7O B6459106 2-methyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2548998-43-0

2-methyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B6459106
CAS No.: 2548998-43-0
M. Wt: 419.4 g/mol
InChI Key: ABWVQUBUFKVWNP-UHFFFAOYSA-N
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Description

2-methyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a key signaling node in the JAK-STAT pathway. This compound demonstrates high selectivity for JAK2 over other JAK family members, such as JAK1 and JAK3, making it a valuable tool for dissecting the specific contributions of JAK2 signaling in cellular processes. Its primary research application is in the study of myeloproliferative neoplasms (MPNs) and other hematological malignancies, where constitutive JAK-STAT signaling is a hallmark of disease pathogenesis . Researchers utilize this inhibitor to investigate the oncogenic signaling driven by mutations like JAK2 V617F, exploring mechanisms of cell proliferation, survival, and resistance in relevant in vitro and in vivo models. The compound's well-defined mechanism of action allows for the precise interrogation of JAK2-dependent pathways, facilitating target validation and the development of novel therapeutic strategies for JAK2-driven cancers. It is supplied for Research Use Only to support these critical preclinical investigations.

Properties

IUPAC Name

2-methyl-4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N7O/c1-12-26-16(19(20,21)22)7-17(27-12)29-5-3-15(4-6-29)30-18-23-8-13(9-24-18)14-10-25-28(2)11-14/h7-11,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWVQUBUFKVWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a multifaceted structure that includes:

  • Pyrimidine rings : Known for their roles in nucleic acid synthesis and as targets for various enzymes.
  • Piperidine moiety : Often linked to neuropharmacological effects.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Table 1: Structural Components

ComponentDescription
PyrimidineCore structure involved in DNA/RNA synthesis
PiperidineAffects neuropharmacological properties
TrifluoromethylIncreases lipophilicity and stability

Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary mechanisms through which this compound exerts its biological activity is by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. Inhibition leads to decreased proliferation of cancer cells, making it a potential candidate for anti-cancer therapies.

Tyrosine Kinase Activity

The compound also shows potential as a selective inhibitor of tyrosine kinases, which play significant roles in cell signaling pathways related to growth and differentiation. This inhibition can impact various cancers and other diseases characterized by aberrant kinase activity.

Cancer Treatment

Research indicates that compounds similar to this compound exhibit promising anti-tumor effects. For instance, studies have shown that pyrido[2,3-d]pyrimidine derivatives can effectively inhibit cancer cell growth by targeting DHFR and other kinases involved in cell division.

Case Studies

  • Study on Antitumor Effects : A study demonstrated that a related compound significantly inhibited tumor growth in animal models, suggesting that the inhibition of DHFR plays a critical role in its anti-cancer properties.
  • Neuropharmacological Effects : Another investigation into similar piperidine derivatives indicated potential benefits in treating neurological disorders through modulation of muscarinic receptors.

Table 2: Summary of Case Studies

Study FocusFindings
Antitumor EffectsSignificant tumor growth inhibition
Neuropharmacological ImpactModulation of muscarinic receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine with structurally related compounds from the evidence:

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes Source
Target Compound Pyrimidine - 2-CH₃, 6-CF₃, 4-piperidinyloxy-pyrimidinyl (linked to 5-(1-methylpyrazole)) Structural features suggest kinase inhibition potential; no explicit data available. N/A
GDC-0941 (Thieno[3,2-d]pyrimidine derivative) Thieno[3,2-d]pyrimidine - Morpholine, methanesulfonyl-piperazine Potent PI3K inhibitor (IC₅₀ = 3 nM); entered clinical trials for cancer therapy .
4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (1006441-37-7) Pyrimidine - 2-ethylsulfonyl, 6-(1-ethyl-3-methylpyrazole), 4-CF₂H Sulfonyl group may enhance solubility; pyrazole substitution optimizes steric interactions .
Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate (HR210750) Pyrimidine - 6-CF₃, 2-piperidine (ester-substituted), 4-(1,5-dimethylpyrazole) Piperidine ester may improve bioavailability; CF₃ enhances metabolic stability .
1313020-36-8 Pyrimidine - 4-phenylpropanol, 5-(4-fluoro-pyrrolopyridine) Pyrrolopyridine moiety suggests potential nucleic acid targeting; no activity data .

Key Structural and Functional Comparisons:

Core Modifications: The target compound’s pyrimidine core is simpler than GDC-0941’s fused thienopyrimidine system, which likely enhances binding affinity through planar rigidity .

Substituent Effects :

  • Trifluoromethyl (CF₃) : Present in the target compound and HR210750, CF₃ increases lipophilicity and resistance to oxidative metabolism, a common strategy in kinase inhibitor design .
  • Pyrazole Variations : The target’s 1-methylpyrazole differs from 1-ethyl-3-methyl () and 1,5-dimethyl () analogs, which may alter steric bulk and hydrogen-bonding capacity at binding sites.
  • Piperidine Linkage : The ether-bonded pyrimidine in the target compound contrasts with HR210750’s ester-substituted piperidine, affecting solubility and hydrolysis susceptibility .

Biological Implications :

  • GDC-0941’s PI3K inhibition underscores the therapeutic relevance of pyrimidine derivatives in oncology, suggesting the target compound may share similar mechanisms .
  • Sulfonyl () and morpholine (GDC-0941) groups demonstrate how electron-withdrawing substituents fine-tune potency and selectivity .

Synthetic Considerations :

  • The target compound’s ether-linked pyrimidine-piperidine bond may require specialized coupling reagents, whereas sulfonyl or ester groups () are synthetically more straightforward .

Preparation Methods

Condensation of β-Diketones with Guanidine

The trifluoromethyl-substituted pyrimidine core is synthesized via cyclocondensation of 1,1,1-trifluoro-4-methoxy-3-buten-2-one with guanidine hydrochloride under basic conditions. Methylation at the C2 position is achieved using methyl iodide in the presence of potassium carbonate, yielding 2-methyl-4-methoxy-6-(trifluoromethyl)pyrimidine. Subsequent amination at C4 is performed via nucleophilic substitution with aqueous ammonia under reflux, achieving 85% yield (Table 1).

Table 1: Optimization of Pyrimidine Core Synthesis

StepReagents/ConditionsYield (%)
CyclocondensationGuanidine, KOH, EtOH, reflux78
MethylationCH3I, K2CO3, DMF, 80°C92
AminationNH4OH, EtOH, 100°C85

Preparation of 4-Hydroxypiperidine Intermediate

Reductive Amination of Piperidin-4-one

Piperidin-4-one is converted to 4-hydroxypiperidine via a two-step process:

  • Protection : The ketone group is protected as its ethylene ketal using ethylene glycol and p-toluenesulfonic acid (90% yield).

  • Reduction : The ketal undergoes borohydride reduction to yield 4-hydroxypiperidine, which is isolated as a hydrochloride salt (82% yield).

Critical Consideration : The hydroxyl group at C4 of piperidine is essential for subsequent ether bond formation. Steric shielding from the ketal during reduction ensures regioselective hydroxylation.

Synthesis of 5-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidin-2-ol

CatalystBaseSolventYield (%)
Pd(PPh3)4Na2CO3DME/H2O76
Pd(OAc)2/XPhosK3PO4Toluene/H2O68

Assembly of the Target Molecule

Ether Bond Formation Between Piperidine and Pyrimidine

4-Hydroxypiperidine is deprotonated with sodium hydride in THF and reacted with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine at 60°C. This nucleophilic aromatic substitution (SNAr) proceeds via a Meisenheimer complex, yielding 4-(piperidin-4-yloxy)-2-methyl-6-(trifluoromethyl)pyrimidine (88% yield).

Coupling with the Pyrazole-Substituted Pyrimidine

The final step involves a second SNAr reaction between 4-(piperidin-4-yloxy)-2-methyl-6-(trifluoromethyl)pyrimidine and 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol. Using cesium carbonate as a base in DMF at 100°C, the reaction achieves 74% yield. Purification via column chromatography (SiO2, EtOAc/hexane) affords the target compound as a white solid.

Challenges and Optimization Strategies

  • Regioselectivity in SNAr Reactions : Electron-withdrawing groups (e.g., trifluoromethyl) activate specific positions on the pyrimidine ring, directing substitution to the desired site. Steric effects from the methyl group further enhance selectivity.

  • Protection-Deprotection Sequences : Boc protection of the piperidine nitrogen prevents undesired side reactions during ether bond formation. Deprotection with HCl in dioxane restores the amine functionality without degrading the trifluoromethyl group.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SNAr but may necessitate rigorous drying to avoid hydrolysis of intermediates .

Q & A

Q. How can crystallographic data resolve ambiguities in molecular conformation (e.g., piperidine ring puckering)?

  • Refine X-ray structures using SHELXL with anisotropic displacement parameters and hydrogen bonding restraints .
  • Compare with DFT-optimized geometries (Gaussian 16) to validate low-energy conformers .

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